2-(2-Chlorophenyl)-4-ethoxyquinazoline
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Overview
Description
2-(2-Chlorophenyl)-4-ethoxyquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . This compound, in particular, features a chlorophenyl group and an ethoxy group attached to the quinazoline core, which may contribute to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-ethoxyquinazoline typically involves the reaction of 2-chlorobenzonitrile with ethoxyamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the quinazoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-ethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-ethoxyquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-ethoxyquinazoline
- 2-(2-Bromophenyl)-4-ethoxyquinazoline
- 2-(2-Chlorophenyl)-4-methoxyquinazoline
Uniqueness
2-(2-Chlorophenyl)-4-ethoxyquinazoline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethoxy group can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
59524-97-9 |
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Molecular Formula |
C16H13ClN2O |
Molecular Weight |
284.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4-ethoxyquinazoline |
InChI |
InChI=1S/C16H13ClN2O/c1-2-20-16-12-8-4-6-10-14(12)18-15(19-16)11-7-3-5-9-13(11)17/h3-10H,2H2,1H3 |
InChI Key |
HJUWSYFWKLDZAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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